7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a methyl group at the 7th position and a nitro group at the 6th position makes it a unique derivative of imidazopyridine. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with readily available derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.
Cyclization: The 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve continuous flow processes, automated reaction monitoring, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a methyl group at the 7th position and a nitro group at the 6th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-methyl-6-nitro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-4-5(11(12)13)2-8-7-6(4)9-3-10-7/h2-3H,1H3,(H,8,9,10) |
InChI Key |
DBMIPNQNQRMMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1[N+](=O)[O-])N=CN2 |
Origin of Product |
United States |
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